In-Depth Technical Guide: Chemical Properties and Applications of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate in PROTAC Drug Development
In-Depth Technical Guide: Chemical Properties and Applications of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate in PROTAC Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate, a key heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the endogenous ubiquitin-proteasome system to achieve targeted protein degradation. The linker component is critical to the efficacy of a PROTAC, and this guide details the characteristics of this specific alkyl/ether-based linker, alongside detailed experimental protocols relevant to its synthesis and incorporation into PROTAC constructs, and subsequent evaluation of the resulting protein degraders.
Introduction to THP-CH3-ethyl propionate (B1217596)
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate, referred to by its common name THP-CH3-ethyl propionate and identified by CAS Number 3539-40-0, is an alkyl/ether-based linker molecule.[1][2] Its structure features a central propionate group, with the hydroxyl function protected by a tetrahydropyranyl (THP) ether and an ethyl ester terminus. This compound serves as a versatile building block in the synthesis of PROTACs.[1]
PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a chemical linker.[3] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[3] The linker, such as THP-CH3-ethyl propionate, plays a crucial role in bridging these two ligands, thereby facilitating the formation of a ternary complex (POI-PROTAC-E3 ligase) which leads to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3]
Chemical and Physical Properties
The fundamental chemical and physical properties of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 2-(oxan-2-yloxy)propanoate | [] |
| CAS Number | 3539-40-0 | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [] |
| Molecular Weight | 202.25 g/mol | [1] |
| Boiling Point | 76-81 °C (at 0.5 Torr) | N/A |
| Density | 1.05 g/cm³ (Predicted) | [] |
| SMILES | CCOC(=O)C(C)OC1CCCCO1 | [] |
| InChI Key | KXSNMSYBVPOHGJ-UHFFFAOYSA-N | [] |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for THP-CH3-ethyl propionate is not extensively documented in peer-reviewed literature under its CAS number, its structure suggests a straightforward synthesis via the acid-catalyzed protection of a hydroxyl group. The most plausible and widely used method is the reaction of ethyl lactate (B86563) with 3,4-dihydro-2H-pyran (DHP).
Plausible Synthesis of Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate
This protocol is based on standard procedures for the THP protection of alcohols.
Reaction Scheme:
Materials and Reagents:
-
Ethyl lactate (e.g., ethyl (2R)-2-hydroxypropanoate, CAS 7699-00-5)[5]
-
3,4-Dihydro-2H-pyran (DHP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) or a catalytic amount of sulfuric acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl lactate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 3,4-dihydro-2H-pyran (approx. 1.2 to 1.5 equivalents).
-
Add a catalytic amount of PPTS (e.g., 0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield the pure product.
Application in PROTAC Synthesis and Evaluation
The primary utility of THP-CH3-ethyl propionate is as a linker in PROTAC synthesis.[6] The ethyl ester can be hydrolyzed to a carboxylic acid, which then serves as a handle for coupling with an amine-functionalized E3 ligase ligand or POI ligand via amide bond formation. Alternatively, the THP-protected acid can be coupled, and the THP group removed under acidic conditions to reveal a hydroxyl group for further functionalization.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a linker derived from THP-CH3-ethyl propionate typically follows a modular approach. The workflow involves the hydrolysis of the ester, followed by coupling reactions.
Signaling Pathway: PROTAC-Mediated Protein Degradation
All PROTACs, including those synthesized with the THP-CH3-ethyl propionate linker, function by hijacking the cell's ubiquitin-proteasome system (UPS). This mechanism does not typically involve classical signaling cascades but rather the induced proximity of the target protein and an E3 ligase.
Experimental Protocol: Western Blot for Protein Degradation
A key experiment to evaluate the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context. Western blotting is the standard method for this analysis.
Objective: To determine the dose-dependent degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration).
Conclusion
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)propanoate is a valuable chemical entity for researchers in the field of targeted protein degradation. Its structure as an alkyl/ether-based linker provides a synthetically tractable scaffold for the construction of PROTAC molecules. This guide has detailed its key chemical properties and provided robust, plausible protocols for its synthesis and its subsequent use and evaluation in a drug development context. The provided workflows and diagrams offer a clear framework for the rational design and assessment of PROTACs incorporating this versatile linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethyl (2R)-2-hydroxypropanoate | C5H10O3 | CID 637513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
